molecular formula C11H12Cl2FN3 B1408256 N2-(3-fluorophenyl)pyridine-2,3-diamine dihydrochloride CAS No. 1820740-03-1

N2-(3-fluorophenyl)pyridine-2,3-diamine dihydrochloride

Cat. No.: B1408256
CAS No.: 1820740-03-1
M. Wt: 276.13 g/mol
InChI Key: VOAVVHLUHGKBQI-UHFFFAOYSA-N
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Description

N2-(3-Fluorophenyl)pyridine-2,3-diamine dihydrochloride (CAS 1820740-03-1) is a pyridine-diamine derivative offered as a high-purity (95%) solid for research and development purposes. This compound serves as a valuable chemical building block in medicinal chemistry, particularly for constructing novel heterocyclic systems with potential biological activity . The core structure of this compound aligns with a prominent area of pharmaceutical research. Pyridine-containing compounds are recognized as privileged structures in drug discovery due to their wide range of therapeutic properties. Recent scientific literature highlights that such compounds, especially those incorporating additional heterocycles or specific organic groups, have demonstrated significant antimicrobial and antiviral activities . The presence of the fluorine atom and diamine functionality on the pyridine ring may contribute to a molecule's geometry and interaction with specific biological targets, which can define its selectivity and potency . Furthermore, the pyridine nucleus can enhance water solubility, a key parameter in optimizing the pharmacokinetic properties of potential drug candidates . Researchers are exploring these properties in the context of developing new treatments for life-threatening infections . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) before use. This compound is classified as harmful and an irritant (GHS07), with specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-N-(3-fluorophenyl)pyridine-2,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3.2ClH/c12-8-3-1-4-9(7-8)15-11-10(13)5-2-6-14-11;;/h1-7H,13H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAVVHLUHGKBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=C(C=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-fluorophenyl)pyridine-2,3-diamine dihydrochloride typically involves the reaction of 3-fluoroaniline with 2,3-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting product is then purified and converted to its dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N2-(3-fluorophenyl)pyridine-2,3-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and fluorophenyl derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Synthesis and Chemical Properties

N2-(3-fluorophenyl)pyridine-2,3-diamine dihydrochloride is synthesized through various methods that involve the functionalization of pyridine rings. The presence of the fluorophenyl group enhances its chemical reactivity and biological properties. The compound's structure can be represented as follows:

  • Molecular Formula : C11H10Cl2FN3
  • CAS Number : 1820740-03-1

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment:

  • Mechanism of Action : The compound has shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, it exhibits selective inhibition against CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM respectively .
  • Cell Proliferation : In vitro studies demonstrated that this compound inhibits cellular proliferation in various human tumor cell lines such as HeLa, HCT116, and A375 .

Immunological Applications

The compound has been investigated for its immunomodulatory properties:

  • Toll-like Receptor (TLR) Activation : this compound has been explored as a candidate for vaccine adjuvants due to its ability to activate TLR pathways . This activation can enhance the immune response against pathogens.
  • Structure-Activity Relationships (SAR) : Detailed SAR studies have been conducted to understand how modifications to the compound's structure influence its immunological activity, leading to the identification of more potent analogs .

Pharmacological Insights

The pharmacological profile of this compound indicates its potential as a therapeutic agent:

  • Nitrogen Heterocycles : Compounds containing nitrogen heterocycles are often pivotal in drug design due to their diverse biological activities. This particular compound falls within this category and is being evaluated for various therapeutic applications .
  • Drug Development : The ongoing research into this compound's efficacy suggests that it may serve as a lead compound for developing new drugs targeting specific diseases, including cancer and infectious diseases .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityInhibits CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM; effective against HeLa cells .
Study 2ImmunomodulationActivates TLR pathways; potential as a vaccine adjuvant .
Study 3Drug DevelopmentIdentified as a lead compound for further drug design; significant SAR insights obtained .

Mechanism of Action

The mechanism of action of N2-(3-fluorophenyl)pyridine-2,3-diamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N2-(3-fluorophenyl)pyridine-2,3-diamine diHCl C₁₁H₁₂Cl₂FN₃ 276.14 3-fluorophenyl at N2 Enhanced solubility, moderate lipophilicity
N2-(4-fluorophenyl)pyridine-2,3-diamine diHCl C₁₁H₁₂Cl₂FN₃ 276.14 4-fluorophenyl at N2 Altered electronic effects vs. 3-F
6-Methoxy-N2-methylpyridine-2,3-diamine diHCl C₈H₁₄Cl₂N₃O 248.12 6-methoxy, N2-methyl Higher hydrophilicity
N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine diHCl C₁₃H₁₇ClN₄ 264.76 4-dimethylaminophenyl at N2 Electron-donating, increased basicity
Pyridine-2,3-diamine diHCl C₅H₉Cl₂N₃ 182.05 Unsubstituted pyridine Simpler structure, versatile intermediate

Research Implications

  • Pharmaceutical Applications: Fluorine and methoxy substitutions influence drug metabolism and target binding. For example, the 3-fluorophenyl analog may exhibit improved blood-brain barrier penetration compared to dimethylamino derivatives .
  • Material Science : Electron-withdrawing groups (e.g., fluorine) enhance thermal stability in polyimides, as seen in related compounds like 3-chloro-N-phenyl-phthalimide .
  • Synthetic Utility: The dihydrochloride form facilitates purification and crystallization, critical for high-purity monomers in polymer synthesis .

Biological Activity

N2-(3-fluorophenyl)pyridine-2,3-diamine dihydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorophenyl group and two amine functionalities. The structural characteristics contribute to its potential interactions with various biological targets.

The compound's biological activity largely stems from its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to significant biological effects. The exact mechanisms are still being elucidated, but preliminary studies suggest that it may function through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways.
  • Receptor Binding : It may bind to various receptors, influencing cellular signaling processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, demonstrating efficacy comparable to established antimicrobial agents. For example, studies have shown significant inhibition against Gram-positive and Gram-negative bacteria .

Antiproliferative Effects

In vitro studies have revealed that this compound can reduce the viability of cancer cell lines, including MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) cells. The observed IC50 values suggest a potent antiproliferative effect, making it a candidate for further investigation in cancer therapy .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multiple bacterial strains. Results indicated that at concentrations as low as 3 µM, the compound inhibited pathogen viability significantly .
  • Antiproliferative Activity : Another investigation focused on the compound's impact on cancer cell lines. The results showcased a reduction in cell viability, with IC50 values ranging from 1.45 to 4.25 μM for specific derivatives .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameBiological ActivityIC50 (μM)
This compoundAntimicrobial and antiproliferative1.45 - 4.25
N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochlorideModerate antimicrobial activityNot specified
5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamineAntiparasitic activityNot specified

This table illustrates that while similar compounds exhibit biological activity, this compound shows promising results in both antimicrobial and antiproliferative contexts.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N2-(3-fluorophenyl)pyridine-2,3-diamine dihydrochloride?

  • Methodology : Begin with pyridine-2,3-diamine derivatives as precursors. Introduce the 3-fluorophenyl group via nucleophilic substitution or palladium-catalyzed coupling. For example, a method analogous to involves reacting intermediates with TMSCN in dichloromethane (DCM) and 2,2,2-trifluoroethanol (TFE) under nitrogen, followed by trituration with n-pentane for purification . Purification via silica gel column chromatography (e.g., using CHCl₃:MeOH gradients) yields the dihydrochloride salt after acid treatment .
  • Key Considerations : Monitor reaction progress with TLC and confirm final structure via ¹H/¹³C NMR and HRMS.

Q. How should researchers characterize the compound’s purity and structural identity?

  • Techniques :

  • NMR Spectroscopy : Analyze ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons for fluorophenyl groups) .
  • Mass Spectrometry : Use HRMS (ESI⁺) to verify molecular ion peaks (e.g., [M+H]⁺) .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
    • Crystallography : For crystal structure determination, employ SHELXL for refinement and ORTEP-3 for visualization .

Q. What solvents are compatible with this dihydrochloride salt in experimental settings?

  • Solubility : Polar aprotic solvents (DMSO, DMF) or alcohols (MeOH, EtOH) are preferred. Avoid non-polar solvents due to limited solubility. uses DCM:TFE mixtures for reactions, while aqueous workup involves methanol/water .

Q. What safety protocols are critical during handling?

  • PPE : Use gloves, lab coats, and eye protection.
  • Ventilation : Work in a fume hood to prevent inhalation of fine particles .
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous salt disposal .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Strategies :

  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations) or X-ray crystallography .
  • Dynamic Effects : Assess tautomerism or rotameric equilibria via variable-temperature NMR .
  • Supplementary Techniques : Use IR spectroscopy to confirm functional groups (e.g., NH stretches for diamines).

Q. What strategies improve low yields in the amination step of synthesis?

  • Optimization :

  • Catalysts : Test palladium catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) for Buchwald-Hartwig coupling .
  • Solvent Effects : Screen solvents like DMF or toluene for improved reaction efficiency.
  • Temperature/Time : Extend reaction times (e.g., 24–48 hours) or elevate temperatures (80–100°C) .

Q. How to design stability studies under varying experimental conditions?

  • Protocol :

  • Stress Testing : Expose the compound to pH extremes (1–13), elevated temperatures (40–60°C), and light. Monitor degradation via HPLC .
  • Thermal Analysis : Use TGA/DSC to assess decomposition temperatures and hygroscopicity .
    • Storage : Store at –20°C in desiccated, amber vials to prevent hydrolysis .

Q. What crystallographic tools are recommended for resolving its crystal structure?

  • Software :

  • SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL) .
  • WinGX : Integrate data processing and visualization .
    • Data Collection : Use high-resolution single-crystal X-ray diffraction (e.g., synchrotron sources for small crystals) .

Q. How to investigate structure-activity relationships (SAR) for pharmacological applications?

  • Approach :

  • Analog Synthesis : Modify the fluorophenyl or pyridine moieties (e.g., substituent variations) .
  • Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition) and correlate activity with electronic (Hammett σ) or steric parameters.
  • Computational Modeling : Perform docking studies using software like AutoDock to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N2-(3-fluorophenyl)pyridine-2,3-diamine dihydrochloride
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N2-(3-fluorophenyl)pyridine-2,3-diamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.